

# An In-depth Technical Guide to N-(Tos-PEG4)-N-bis(PEG4-Boc)

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Compound of Interest

Compound Name: N-(Tos-PEG4)-N-bis(PEG4-Boc)

Cat. No.: B8104420

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This guide provides a comprehensive overview of the structure, properties, and potential applications of the branched polyethylene glycol (PEG) derivative, **N-(Tos-PEG4)-N-bis(PEG4-Boc)**. This molecule is of significant interest to researchers and professionals in drug development and materials science due to its unique trifunctional nature, combining a tosyl (Tos) leaving group with two Boc-protected amine functionalities on a central nitrogen atom, all connected via tetraethylene glycol (PEG4) linkers.

## **Core Structure and Chemical Properties**

**N-(Tos-PEG4)-N-bis(PEG4-Boc)** is a tertiary amine featuring three distinct PEG4 arms. One arm is terminated with a p-toluenesulfonyl (tosyl) group, while the other two arms are terminated with tert-butyloxycarbonyl (Boc) protected amines. This structure provides a versatile platform for subsequent chemical modifications.

The central nitrogen atom serves as a branch point, leading to a Y-shaped or tripodal architecture. Each arm consists of a flexible and hydrophilic PEG4 linker, which enhances the solubility of the molecule in aqueous and many organic solvents.

Inferred Chemical Structure:

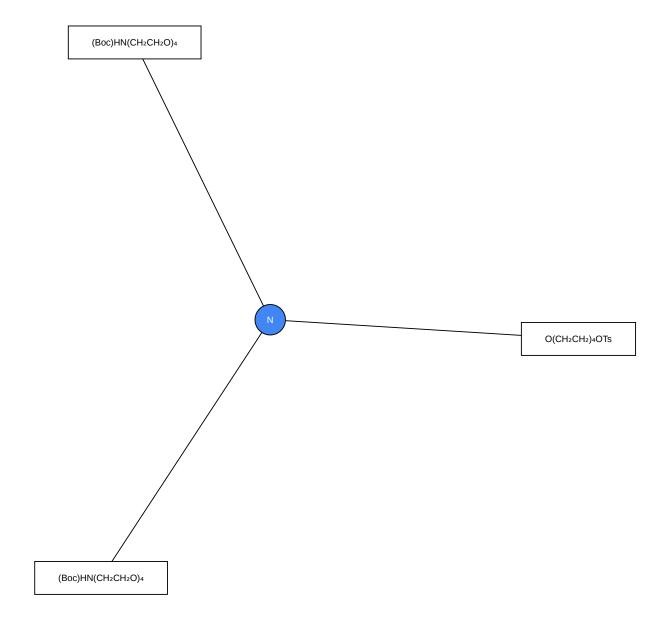
The structure can be described as a central nitrogen atom bonded to:

One -(CH<sub>2</sub>CH<sub>2</sub>O)<sub>4</sub>-Ts chain (Tos-PEG4)



• Two -(CH<sub>2</sub>CH<sub>2</sub>O)<sub>4</sub>-NHBoc chains (PEG4-Boc)

A visual representation of this structure is provided in the diagram below.





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Caption: Molecular structure of N-(Tos-PEG4)-N-bis(PEG4-Boc).

Physicochemical Properties (Estimated)

Due to the novelty of this specific combination of functional groups, experimental data is not readily available. The following table summarizes estimated physicochemical properties based on the constituent parts of the molecule.

Property	Estimated Value	Notes
Molecular Formula	C49H89N3O18S	Calculated based on the inferred structure.
Molecular Weight	Approximately 1064.3 g/mol	Calculated based on the inferred structure.
Appearance	Expected to be a colorless to pale yellow oil or waxy solid.	Based on the properties of similar multi-arm PEG derivatives.
Solubility	Soluble in water, DMF, DMSO, and chlorinated solvents.	The hydrophilic PEG chains contribute to good solubility in a range of solvents.
Stability	Stable under neutral and basic conditions. The tosyl group may be susceptible to hydrolysis under strongly acidic or basic conditions. The Boc groups are labile in acidic conditions.	Store in a cool, dry place, protected from strong acids.[1]

## **Synthesis and Experimental Protocols**

A definitive, published synthesis for **N-(Tos-PEG4)-N-bis(PEG4-Boc)** is not currently available. However, a plausible synthetic route can be proposed based on established methodologies for



the synthesis of functionalized PEG derivatives.[2][3][4] The proposed workflow involves a multi-step process starting from commercially available materials.

Proposed Synthetic Workflow:

The synthesis could logically proceed through the formation of a di-Boc-protected PEG amine, followed by reaction with a tosylated PEG molecule.



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Caption: Proposed synthetic workflow for N-(Tos-PEG4)-N-bis(PEG4-Boc).

Detailed Experimental Protocol (Hypothetical):

- Step 1: Synthesis of N-bis(PEG4-Boc) Amine
  - Start with a commercially available di-amine with a central nitrogen, such as bis(2-(2-aminoethoxy)ethyl)amine.
  - React this tri-amine with two equivalents of a Boc-protection reagent for the primary amines, such as di-tert-butyl dicarbonate (Boc)<sub>2</sub>O, under basic conditions (e.g., triethylamine in dichloromethane) to selectively protect the two terminal primary amines, leaving the central secondary amine free.
  - Purify the resulting N-H-bis(PEG4-Boc) intermediate by column chromatography.
- Step 2: Synthesis of Tos-PEG4-Halide
  - Start with tetraethylene glycol.
  - Monotosylate one of the terminal hydroxyl groups using p-toluenesulfonyl chloride (TsCl)
    in the presence of a base like pyridine. This reaction is often performed at low
    temperatures to favor monosubstitution.



- Convert the remaining hydroxyl group to a good leaving group, such as a bromide, using a reagent like triphenylphosphine and carbon tetrabromide.
- Purify the Tos-PEG4-Br product.
- Step 3: Final Coupling Reaction
  - React the N-H-bis(PEG4-Boc) from Step 1 with the Tos-PEG4-Br from Step 2 via a nucleophilic substitution reaction.
  - The secondary amine of the N-H-bis(PEG4-Boc) will displace the bromide on the Tos-PEG4-Br. This reaction is typically carried out in an aprotic polar solvent like DMF with a non-nucleophilic base such as diisopropylethylamine (DIEA) to scavenge the HBr byproduct.
  - The final product, N-(Tos-PEG4)-N-bis(PEG4-Boc), would be purified using column chromatography or preparative HPLC.

Characterization: The structure of the final product should be confirmed using standard analytical techniques:

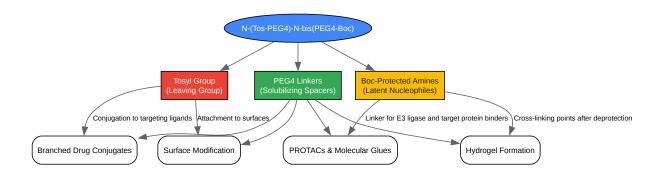
- ¹H and ¹³C NMR Spectroscopy: To confirm the presence of the tosyl, Boc, and PEG protons and carbons in the correct ratios.
- Mass Spectrometry (e.g., ESI-MS): To determine the molecular weight of the compound.
- FTIR Spectroscopy: To identify the characteristic functional group vibrations (e.g., sulfonyl, carbamate carbonyl).

## **Applications in Research and Drug Development**

The trifunctional nature of **N-(Tos-PEG4)-N-bis(PEG4-Boc)** makes it a valuable building block in several areas of research and development.

Logical Relationships of Functional Groups for Applications:





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Caption: Potential applications derived from the molecule's functional groups.

- PROTACs and Molecular Degraders: After deprotection of the Boc groups to reveal free
  amines, this molecule can serve as a branched linker for the synthesis of Proteolysis
  Targeting Chimeras (PROTACs). One amine could be conjugated to a ligand for a target
  protein, and the other to a ligand for an E3 ubiquitin ligase. The tosyl group could be
  substituted with another functional group or a third ligand. The branched nature of the linker
  can influence the spatial orientation and distance between the two ligands, which is critical
  for efficient ternary complex formation and target degradation.[5]
- Branched Drug Conjugates: The three arms of the molecule can be used to attach different
  moieties. For example, the tosyl group can be displaced by a targeting ligand (e.g., a small
  molecule that binds to a cancer cell receptor). Following Boc deprotection, two different drug
  molecules could be attached to the amine groups. This would create a branched drug
  delivery system with a high drug-to-linker ratio.
- Surface Modification and Biomaterials: The tosyl group can be used to covalently attach the
  molecule to surfaces containing nucleophilic groups (e.g., amines or thiols on a biosensor or
  nanoparticle). The Boc-protected amines can then be deprotected and used for further
  functionalization, such as the attachment of biomolecules or antifouling agents.
- Hydrogel Formation: After deprotection, the resulting tri-amine can act as a cross-linker in the formation of hydrogels. The PEG chains would contribute to the hydrophilicity and



biocompatibility of the resulting hydrogel network.[3]

In conclusion, **N-(Tos-PEG4)-N-bis(PEG4-Boc)** is a highly versatile and promising molecule for advanced applications in medicinal chemistry, drug delivery, and materials science. Its well-defined structure and the orthogonal reactivity of its functional groups provide a powerful platform for the rational design of complex molecular architectures. Further research into its synthesis and applications is warranted to fully explore its potential.

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